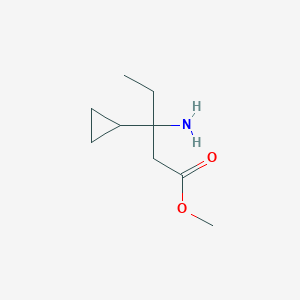

Methyl 3-amino-3-cyclopropylpentanoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

methyl 3-amino-3-cyclopropylpentanoate |

InChI |

InChI=1S/C9H17NO2/c1-3-9(10,7-4-5-7)6-8(11)12-2/h7H,3-6,10H2,1-2H3 |

InChI Key |

DTWGYWUUTYHPTI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(=O)OC)(C1CC1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 3 Amino 3 Cyclopropylpentanoate and Analogous Structures

Stereoselective and Enantioselective Synthesis

Achieving high levels of stereocontrol is paramount in the synthesis of chiral amino esters. The quaternary α-carbon in methyl 3-amino-3-cyclopropylpentanoate necessitates robust methods to control its absolute configuration.

Chiral Auxiliary-Mediated Approaches for α,α-Disubstituted Amino Esters

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of complex molecules. wikipedia.org These recoverable and reusable chiral molecules temporarily attach to a substrate, direct a stereoselective transformation, and are subsequently cleaved. wikipedia.org

One common strategy involves the use of oxazolidinone auxiliaries, popularized by David Evans, which can be used to direct asymmetric alkylation reactions. wikipedia.org For a target like this compound, a glycine-derived Schiff base attached to a chiral auxiliary could be sequentially alkylated. For instance, a nickel complex of a Schiff base derived from glycine (B1666218) and a chiral auxiliary, such as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, can undergo diastereoselective alkylation. The first alkylation could introduce the ethyl group, followed by a second alkylation with a cyclopropylmethyl halide. Subsequent hydrolysis would then yield the desired α,α-disubstituted amino acid.

Another approach employs planar-chiral tricarbonyl-chromium complexes of aryl-aldehydes or ketones as auxiliaries. researchgate.net A Schiff base formed between glycine ethyl ester and such a chiral auxiliary can be stereoselectively alkylated. The bulky chromium-tricarbonyl moiety effectively shields one face of the molecule, directing the incoming electrophile to the opposite face. researchgate.net While this method has shown high diastereoselectivity (d.e. = 100% by 1H-NMR analysis) for methylation, its application to more complex alkyl groups like cyclopropylmethyl would need to be explored. researchgate.net

| Chiral Auxiliary Type | General Approach | Potential Application for Target Compound | Key Features |

| Oxazolidinones | Asymmetric alkylation of N-acyloxazolidinones | Sequential alkylation of a glycine-derived enolate with an ethyl halide and a cyclopropylmethyl halide. | Well-established methodology, high diastereoselectivity. wikipedia.org |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Ni(II) complex-mediated alkylation of a glycine Schiff base | Stepwise introduction of ethyl and cyclopropyl (B3062369) groups. | Recyclable auxiliary, high optical purity of products. |

| Planar-chiral Cr(CO)3 complexes | Stereoselective alkylation of Schiff bases | Alkylation of a glycine ester Schiff base with appropriate electrophiles. | High facial shielding leading to excellent diastereoselectivity. researchgate.net |

Asymmetric Catalysis for Amino Ester Formation (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Reactions)

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product.

Organocatalysis , which uses small organic molecules as catalysts, has emerged as a powerful tool. Chiral phosphoric acids, for example, have been used in the asymmetric N-H insertion reaction of α-carbonyl sulfoxonium ylides with aryl amines to produce α-aryl glycines with excellent enantiocontrol. nih.gov Adapting this to the synthesis of this compound would require the development of a suitable α-cyclopropyl-α-ethyl sulfoxonium ylide precursor. Diaryprolinol silyl (B83357) ethers have also been shown to catalyze the diastereo- and enantioselective addition of racemic oxazolones to α,β-unsaturated aldehydes, providing access to chiral quaternary amino acids. figshare.comunibo.it

Metal-catalyzed asymmetric reactions are widely used for the synthesis of α,α-disubstituted amino acids. Rhodium complexes, such as Rh₂((R)-BTPCP)₄, have been successfully employed in the catalytic asymmetric synthesis of cyclopropyl α-amino carboxylates from diazo compounds and imines, achieving high yields and excellent enantiomeric ratios (up to 99.5:0.5 er). rsc.org A similar strategy could be envisioned where a diazo compound bearing an ethyl group reacts with an imine derived from a cyclopropyl ketone.

Another powerful metal-based approach is the cobalt(II)-based metalloradical-catalyzed (MRC) asymmetric cyclopropanation of dehydroaminocarboxylates. nih.gov This method allows for the stereoselective synthesis of chiral cyclopropyl α-amino acid derivatives with high yields and excellent enantioselectivities. nih.gov

| Catalysis Type | Catalyst Example | Reaction Type | Relevance to Target Synthesis |

| Organocatalysis | Chiral Phosphoric Acid | Asymmetric N-H insertion | Potential for reacting an amine with a suitable α-cyclopropyl-α-ethyl carbonyl precursor. nih.gov |

| Organocatalysis | Diarylprolinol Silyl Ether | Nucleophilic addition of oxazolones | Could be applied to generate the quaternary stereocenter. figshare.comunibo.it |

| Metal Catalysis | Chiral Rhodium Complex | Asymmetric cyclopropanation/amination | Reaction of an ethyl-substituted diazo compound with a cyclopropyl-derived imine. rsc.org |

| Metal Catalysis | Chiral Cobalt(II)-Porphyrin | Metalloradical cyclopropanation | Cyclopropanation of an α-ethyl dehydroamino acid precursor. nih.gov |

Biocatalytic and Chemoenzymatic Pathways to Access Chiral Amino Acid Scaffolds

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild conditions, offering a green alternative to traditional chemical methods. nih.govmdpi.com

A potential chemoenzymatic route to a precursor of this compound could involve the enzymatic reductive amination of a corresponding α-keto acid. For example, (S)-cyclopropylglycine has been synthesized from cyclopropylglyoxylic acid using leucine (B10760876) dehydrogenase with NADH cofactor recycling by formate (B1220265) dehydrogenase, achieving high yield and enantiomeric excess. researchgate.netmdpi.com To apply this to the target molecule, one would need to synthesize 3-cyclopropyl-3-oxopentanoic acid as the keto acid precursor. The stereoselectivity of the dehydrogenase with this bulkier substrate would be a key factor.

Pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes are also versatile biocatalysts for amino acid transformations. semanticscholar.org Recently, a PLP-dependent enzyme, CndF, was discovered that catalyzes a γ-substitution reaction to form a new C-C bond. semanticscholar.org While this specific enzyme acts on the γ-position, the broader principle of using engineered PLP-dependent enzymes for C-C bond formation at the α-position could be a future avenue for synthesizing α,α-disubstituted amino acids.

| Biocatalytic Approach | Enzyme Type | Substrate | Product | Applicability |

| Reductive Amination | Amino Acid Dehydrogenase (e.g., Leucine Dehydrogenase) | α-Keto acid (e.g., 3-cyclopropyl-3-oxopentanoic acid) | α-Amino acid | A viable route if the enzyme accepts the substituted keto acid. researchgate.netmdpi.com |

| Kinetic Resolution | Lipase (B570770) | Racemic amino ester | Enantiopure amino ester | Can be used to resolve a racemic mixture of the final product or an intermediate. researchgate.net |

| C-C Bond Formation | Engineered PLP-dependent enzymes | Simpler amino acid precursor | α,α-Disubstituted amino acid | A forward-looking approach requiring significant enzyme engineering. semanticscholar.org |

Strategic Cyclopropane (B1198618) Ring Construction and Integration

Carbene/Carbenoid Chemistry and Cyclopropanation Reactions

Cyclopropanation of alkenes using carbenes or carbenoids is a fundamental method for forming cyclopropane rings. wikipedia.org In the context of synthesizing cyclopropyl amino acids, this typically involves the reaction of a carbene with a dehydroamino acid derivative.

Metal-catalyzed cyclopropanation offers high levels of control. For instance, cobalt(II) complexes with D₂-symmetric chiral amidoporphyrin ligands can catalyze the asymmetric radical cyclopropanation of dehydroaminocarboxylates with in situ-generated α-aryldiazomethanes. nih.gov This method provides chiral cyclopropyl α-amino acid derivatives with high yields and excellent stereoselectivity. nih.gov To synthesize the target compound, an α-ethyl dehydroamino acid ester could be subjected to cyclopropanation with a simple carbene source like diazomethane (B1218177) under catalytic conditions.

Heme-containing proteins, such as myoglobin (B1173299) and cytochrome P450, can also serve as biocatalysts for carbene-mediated cyclopropanation reactions. nih.gov Engineered myoglobin variants have demonstrated excellent enantioselectivity (>99% ee) and high catalytic activity in olefin cyclopropanations. nih.govnih.gov A chemoenzymatic strategy could involve the cyclopropanation of an appropriate alkene precursor using an engineered myoglobin catalyst. nih.gov

| Cyclopropanation Method | Reagents/Catalyst | Substrate | Key Features |

| Simmons-Smith Reaction | Diiodomethane, Zn-Cu couple | Alkene | A classic carbenoid-based method. wikipedia.org |

| Metal-Catalyzed (Co, Rh, Ru) | Diazo compound, Chiral metal complex | Dehydroamino acid derivative | High stereocontrol and efficiency. nih.govscilit.comacs.org |

| Biocatalytic | Diazo compound, Engineered Heme Protein (e.g., Myoglobin) | Alkene/Dehydroamino acid | Green chemistry, high enantioselectivity. nih.govnih.gov |

Ring-Closing Metathesis and Other Intramolecular Cyclizations

While less common for the direct synthesis of simple cyclopropanes, intramolecular reactions can be powerful. Intramolecular ring closure of appropriately substituted precursors is a viable strategy. For example, enantiomerically-enriched trans-cyclopropane amino acids have been synthesized via the base-induced intramolecular ring closure of acyclic precursors containing a suitable leaving group. core.ac.uk This approach involves creating a carbanion that displaces a leaving group in a 3-exo-trig cyclization.

Ring-closing metathesis (RCM) is a powerful technique for forming cyclic structures, particularly 5- to 7-membered rings, and has been applied to the synthesis of cyclic amino acid derivatives. nih.govsciforum.net However, its application to form a three-membered cyclopropane ring is not a standard transformation, as RCM typically involves the formation of a new double bond within the ring. nih.gov Therefore, RCM is generally not a primary strategy for constructing the cyclopropane ring itself in this context.

Nucleophilic Alkylation and Cyclodialkylation Strategies

The creation of the quaternary α-carbon in structures like this compound often relies on the sequential alkylation of a glycine or alanine (B10760859) equivalent. This approach involves the formation of a stabilized carbanion (enolate equivalent) which can then react with electrophiles. A common strategy employs a Schiff base of a glycine ester, such as the benzophenone (B1666685) imine of methyl glycinate. The imine group enhances the acidity of the α-protons, facilitating deprotonation with a strong base to form an aza-enolate.

This nucleophilic species can then be subjected to sequential alkylation. For the synthesis of the target compound, this would involve a two-step process:

First Alkylation: Reaction of the aza-enolate with an ethyl halide (e.g., ethyl iodide) to introduce the pentanoate side chain.

Second Alkylation: A second deprotonation followed by reaction with a cyclopropylmethyl halide or a similar cyclopropyl electrophile.

Alternatively, α,α-disubstituted β-amino acids can be prepared via the dialkylation of a nucleophilic β-alanine equivalent. acs.org Challenges in these methods include achieving high yields for the second alkylation step due to the increased steric hindrance of the intermediate. nih.govacs.org Phase-transfer catalysis has been shown to be effective for the asymmetric alkylation of glycine Schiff bases, providing a route to enantiomerically enriched products. organic-chemistry.org

| Strategy | Key Intermediate | Description | Challenges |

|---|---|---|---|

| Sequential Dialkylation | Glycine Schiff Base Aza-enolate | Stepwise addition of two different alkyl groups to a glycine backbone. | Steric hindrance during the second alkylation can lower yields. |

| Alkylation of Nitroacetate | Ethyl Nitroacetate Anion | Doubly C-alkylated products can be formed in good yields, followed by reduction of the nitro group to an amine. nih.gov | Requires a subsequent reduction step to form the amino group. |

| Phase-Transfer Catalysis | Quaternary Ammonium Enolate | Utilizes a chiral catalyst to enable asymmetric alkylation, leading to high enantioselectivity. organic-chemistry.org | Catalyst efficiency can be substrate-dependent. |

Multicomponent Reaction Approaches for Complex Amino Ester Assembly (e.g., Strecker, Petasis Reactions)

Multicomponent reactions (MCRs) offer a highly efficient pathway for assembling complex molecules like α,α-disubstituted amino esters from simple precursors in a single step. These reactions are atom-economical and can rapidly generate molecular diversity. researchgate.net

The Strecker synthesis , one of the oldest and most versatile methods for amino acid synthesis, can be adapted to produce α,α-disubstituted structures. wikipedia.org The classical reaction involves an aldehyde, ammonia, and cyanide. masterorganicchemistry.commasterorganicchemistry.com To generate a quaternary center, a ketone is used as the carbonyl component instead of an aldehyde. wikipedia.org For this compound, the starting ketone would be 1-cyclopropylbutan-1-one. The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the final α,α-disubstituted amino acid.

The Petasis reaction , also known as the boronic acid Mannich reaction, is a more modern MCR that combines an amine, a carbonyl compound, and an organoboronic acid. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This reaction is particularly useful for synthesizing α-amino acids when glyoxylic acid is used as the carbonyl component. nih.govresearchgate.net It tolerates a wide range of functional groups and generally proceeds under mild conditions. wikipedia.org While traditionally used for α-aryl or α-vinyl amino acids, its scope has expanded, making it a powerful tool in combinatorial chemistry and drug discovery. wikipedia.orgresearchgate.net

| Reaction | Components | Key Intermediate | Advantages for α,α-Disubstitution |

|---|---|---|---|

| Strecker Synthesis | Ketone, Ammonia, Cyanide | α-Aminonitrile | Directly forms the quaternary center from a ketone precursor. wikipedia.org |

| Petasis Reaction | Amine, Carbonyl, Organoboronic Acid | Iminium ion / Boronate complex | Mild conditions, high functional group tolerance, potential for stereocontrol with chiral amines. wikipedia.orgnih.gov |

Late-Stage Functionalization and Derivatization during Synthesis

Late-stage functionalization (LSF) is a powerful strategy that involves modifying a complex molecule, such as a fully assembled amino ester, at a late point in the synthetic sequence. acs.org This approach avoids the need to re-synthesize the entire molecule from scratch to introduce new functional groups and is invaluable for creating libraries of analogs for structure-activity relationship studies.

For a compound like this compound, LSF could be applied in several ways:

N-Functionalization: The primary amino group is a prime target for derivatization. It can be readily acylated to form amides or reductively aminated to introduce N-alkyl substituents.

C-Terminus Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. This is a common strategy in peptide chemistry. nih.gov

C–H Functionalization: More advanced LSF techniques, such as those enabled by photoredox or electrochemistry, could potentially modify C–H bonds on the alkyl side chains, although selectivity can be a significant challenge. researchgate.netnih.gov Recent developments have shown the potential for site-selective decarboxylative functionalization of amino acids, offering novel pathways for modification. nih.gov

These derivatization techniques allow for the fine-tuning of the molecule's physicochemical properties after the core scaffold has been constructed.

Protecting Group Chemistry in the Synthesis of Multiply Functionalized Amino Esters

Protecting group chemistry is fundamental to the synthesis of amino acids and peptides. nih.govlibretexts.org It involves the temporary masking of reactive functional groups to prevent them from participating in unwanted side reactions during a synthetic transformation elsewhere in the molecule. wikipedia.orgresearchgate.net In the synthesis of this compound and its analogs, the primary amino group must be protected during steps like alkylation or ester manipulation.

The selection of a protecting group is critical and depends on its stability to the reaction conditions and the ease with which it can be removed without affecting other parts of the molecule (orthogonality). nih.gov

Key protecting groups for the α-amino group include:

Boc (tert-butyloxycarbonyl): This group is stable under basic and nucleophilic conditions but is easily removed with mild acid, such as trifluoroacetic acid (TFA). peptide.com

Cbz (Benzyloxycarbonyl): Also known as Z-group, it is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis, which is a mild reduction method.

Fmoc (9-Fluorenylmethoxycarbonyl): This group is stable to acidic conditions but is cleaved by a mild base, typically piperidine. It is widely used in solid-phase peptide synthesis. wikipedia.orgpeptide.com

In the target molecule, the carboxylic acid is protected as a methyl ester. This group is generally stable but can be cleaved by saponification (hydrolysis with a base like NaOH) if the free carboxylic acid is desired for subsequent reactions, such as amide bond formation. nih.gov The strategic application and removal of these groups are essential for the successful execution of a multistep synthesis of complex amino esters. nih.gov

| Protecting Group | Abbreviation | Structure | Cleavage Conditions |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | (CH₃)₃COCO- | Mild Acid (e.g., TFA) peptide.com |

| Benzyloxycarbonyl | Cbz or Z | C₆H₅CH₂OCO- | Catalytic Hydrogenolysis |

| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₅H₁₁CH₂OCO- | Mild Base (e.g., Piperidine) wikipedia.org |

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Amino 3 Cyclopropylpentanoate

Transformations Involving the Amine Functionality

The primary amine group in methyl 3-amino-3-cyclopropylpentanoate is a key site for a variety of chemical modifications, including acylation, alkylation, and condensation reactions. Its nucleophilic character plays a crucial role in these transformations.

The primary amine of this compound readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct. Similarly, alkylation of the amine group can be achieved using alkyl halides, leading to the formation of secondary and tertiary amines. The steric hindrance posed by the adjacent cyclopropyl (B3062369) and ethyl groups can influence the rate and extent of these reactions.

Condensation reactions with aldehydes and ketones represent another important class of transformations for the amine functionality. These reactions, often acid-catalyzed, proceed through the formation of a hemiaminal intermediate, which then dehydrates to yield an imine (Schiff base). wikipedia.org The stability of the resulting imine is influenced by the nature of the carbonyl compound. Such derivatizations are valuable for introducing diverse structural motifs and for the synthesis of more complex molecules.

One-pot Mannich reactions involving an aldehyde, a ketone or β-ketoester, and an amine are also a common method for the synthesis of β-amino carbonyl compounds. researchgate.netorganic-chemistry.org While not a direct derivatization of the title compound, this highlights a key reaction type for analogous structures.

Table 1: Representative Derivatization Reactions of Primary Amines

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| Acylation | Acid chloride/anhydride, base (e.g., pyridine, triethylamine) | Amide | researchgate.net |

| Alkylation | Alkyl halide | Secondary/Tertiary amine | N/A |

| Condensation | Aldehyde/Ketone, acid catalyst | Imine (Schiff base) | wikipedia.org |

| Mannich Reaction | Aldehyde, Ketone/β-ketoester, catalyst (e.g., PPh3, Bi(NO3)3) | β-Amino carbonyl compound | researchgate.net |

This table presents generalized conditions for the derivatization of primary amines and serves as an illustrative guide for the expected reactivity of this compound.

The lone pair of electrons on the nitrogen atom of the primary amine confers nucleophilic properties to this compound. This nucleophilicity allows it to participate in a variety of reactions, including conjugate additions to α,β-unsaturated systems. The chemoselectivity of these reactions is often dictated by the reaction conditions and the nature of the electrophile.

For instance, in reactions with substrates containing multiple electrophilic sites, the amine group can exhibit selectivity. In the context of β-ketoesters, carefully buffered conditions can favor the condensation reaction to form β-enamino esters over acylation of the amine. acs.org This chemoselectivity is crucial for achieving desired synthetic outcomes. The nucleophilic addition of amines to α,β-unsaturated esters and nitriles is a well-established method for the synthesis of β-amino compounds. organic-chemistry.org

Table 2: Examples of Chemoselective Reactions Involving Amines

| Reaction Type | Substrate | Reagents and Conditions | Product | Reference(s) |

| Conjugate Addition | α,β-Unsaturated ester | Amine, catalyst (e.g., Silicon tetrachloride) | β-Amino ester | organic-chemistry.org |

| Condensation | β-Ketoester | Amine, buffered media with hydroxybenzotriazole (B1436442) derivatives | β-Enamino ester | acs.orgnih.gov |

| Ring Opening | Donor-acceptor cyclopropane (B1198618) | Amine, Ni-catalyst | γ-Amino acid derivative | acs.org |

This table illustrates the nucleophilic role of amines in various chemoselective reactions, providing insights into the potential reactivity of this compound.

Reactions at the Ester Moiety

The methyl ester group of this compound is susceptible to transformations such as hydrolysis, transesterification, reduction, and oxidation, providing avenues for further functionalization.

The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. The rate of hydrolysis can be influenced by the steric hindrance around the carbonyl group. Studies on sterically hindered esters have shown that saponification can be efficiently carried out in non-aqueous media. nih.gov For β-amino esters, the hydrolysis of active esters can be a competing side reaction during peptide synthesis, with some β-amino acid derivatives showing resistance to hydrolysis. rsc.org Enzymatic hydrolysis, for instance using lipases, offers a mild and selective method for the hydrolysis of β-amino esters. mdpi.commdpi.com

Transesterification, the conversion of one ester to another, can be accomplished by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This reaction is typically an equilibrium process, and driving the reaction to completion often requires using a large excess of the new alcohol or removing the methanol (B129727) as it is formed. For β-keto esters, various catalysts, including 3-nitrobenzeneboronic acid, have been shown to be effective for transesterification with alcohols, thiols, and amines. researchgate.netrsc.org

Table 3: Conditions for Hydrolysis and Transesterification of Esters

| Reaction Type | Reagents and Conditions | Product | Reference(s) |

| Basic Hydrolysis | NaOH or KOH in aqueous or non-aqueous media | Carboxylic acid | nih.gov |

| Enzymatic Hydrolysis | Lipase (B570770) (e.g., CAL-B, Lipase PS) in organic solvent with water | Carboxylic acid | mdpi.commdpi.com |

| Transesterification | Alcohol, acid or base catalyst | New ester | cambridge.org |

| Catalytic Transesterification (of β-keto esters) | Alcohol/Thiol/Amine, 3-nitrobenzeneboronic acid | New ester/thioester/amide | researchgate.netrsc.org |

This table provides a summary of general conditions for ester transformations, which are applicable to this compound.

The ester functionality can be reduced to a primary alcohol, yielding the corresponding 3-amino-3-cyclopropylpentan-1-ol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) in combination with an activating agent. The choice of reducing agent is critical to avoid side reactions involving other functional groups. For instance, the reduction of β-enamino esters can lead to either γ-amino alcohols or β-amino esters depending on the reaction conditions. acs.orgacs.org

The direct oxidation of the ester group is generally not a feasible transformation. However, after hydrolysis to the carboxylic acid, oxidative transformations can be envisioned. Alternatively, conversion of the corresponding amino alcohol (obtained from reduction) to an aldehyde has been reported using mild oxidizing agents like manganese(IV) oxide. researchgate.net

Reactivity Profiles of the Cyclopropyl Group

The cyclopropyl group, with its inherent ring strain, imparts unique reactivity to the molecule. It can undergo ring-opening reactions under various conditions, acting as a three-carbon building block.

The reactivity of cyclopropanes is significantly influenced by the nature of their substituents. Donor-acceptor substituted cyclopropanes are particularly prone to ring-opening reactions. nih.gov In the case of aminocyclopropanes, the amine group acts as a donor. Oxidative ring-opening of acyl, sulfonyl, or carbamate (B1207046) protected aminocyclopropanes can lead to 1,3-difunctionalized products. epfl.chresearchgate.net These reactions often proceed through radical intermediates or via activation with Lewis acids.

Electrophilic cyclopropanes, those bearing an electron-accepting group, react with nucleophiles in ring-opening reactions. nih.gov The presence of the amino group in this compound would likely influence the regioselectivity of such nucleophilic attacks. The stability of the cyclopropyl group is an important consideration in various chemical transformations. While generally stable under many conditions, harsh acidic or oxidative environments can lead to its cleavage.

Table 4: Reactivity of the Cyclopropyl Group

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| Oxidative Ring-Opening | N-Iodosuccinimide (NIS), MeOH, diphenyl phosphate (B84403) | 1,3-dihalogenated or 1,3-alkoxyhalogenated propylamines | researchgate.net |

| Lewis Acid-Catalyzed Ring Opening | Lewis acid (e.g., Sn(OTf)2), nucleophile (e.g., sulfonamide, N-(arylthio)succinimide) | 1,3-difunctionalized propane | nih.gov |

| Ni-catalyzed Asymmetric Ring Opening | Aliphatic amine, chiral indane-trisoxazoline (In-TOX) ligand | Chiral γ-substituted γ-amino acid derivatives | acs.org |

This table summarizes key reactivity patterns of the cyclopropyl group in amino-substituted systems, providing a framework for understanding the potential transformations of this compound.

Strain-Release Reactions and Ring-Opening Pathways

The cyclopropane ring in this compound is a source of significant ring strain, which is a primary driving force for its chemical transformations. nih.govrsc.org This strain can be relieved through reactions that lead to the cleavage of one of the carbon-carbon bonds of the ring. The regioselectivity of this ring-opening, i.e., which bond is broken, is influenced by the substituents on the cyclopropyl group and the reaction conditions.

In the context of aminocyclopropanes, ring-opening can proceed through different pathways, often promoted by Lewis acids or radical intermediates. rsc.org For donor-acceptor cyclopropanes, which have both an electron-donating group (like the amine) and an electron-withdrawing group, cleavage of the bond vicinal (adjacent) to both groups is often favored. However, cleavage of the distal bond (opposite to the substituents) can also occur. nih.govorganic-chemistry.org The specific pathway is dictated by the stabilization of the resulting intermediates.

Research on related cyclopropylamine (B47189) derivatives has shown that under superacid conditions, dicationic intermediates can form, leading to distal bond cleavage. nih.gov In other cases, such as in the presence of certain transition metals, oxidative addition into a cyclopropane C-C bond can initiate ring-opening. The presence of the ester group in this compound can also influence the ring-opening pathway, potentially through chelation to a metal catalyst or by affecting the electronic properties of the cyclopropyl ring.

Electrochemical methods have also been employed for the oxidative ring-opening of cyclopropylamides, leading to the formation of heterocyclic structures like 1,3-oxazines. chemistryviews.org This suggests that this compound could potentially undergo similar electrochemically-induced ring-opening reactions, leading to diverse molecular scaffolds.

Table 1: Comparison of Potential Ring-Opening Pathways for Cyclopropylamines

| Pathway | Promoter | Key Intermediate | Predominant Cleavage | Potential Product Type |

| Lewis Acid Catalysis | Lewis Acids (e.g., MgI₂) | Zwitterionic species | Vicinal | 1,3-functionalized products acs.org |

| Superacid Conditions | Superacids (e.g., CF₃SO₃H) | Dicationic species | Distal | Ring-opened arene addition products nih.gov |

| Radical-mediated | Radical Initiators | Radical species | Varies | 1,3-difunctionalized products rsc.org |

| Electrochemical Oxidation | Electric Current | Radical cation | Varies | Heterocycles (e.g., 1,3-oxazines) chemistryviews.org |

Influence on Adjacent Carbonyl and Amine Reactivity

The cyclopropyl group exerts a significant electronic influence on the adjacent amine and the more distant carbonyl group in this compound. The cyclopropyl ring possesses σ-aromaticity, allowing it to engage in electronic conjugation with adjacent p-orbitals. This interaction can modulate the reactivity of both the amine and the carbonyl group.

The amine's nucleophilicity can be affected by the cyclopropyl group. The bent bonds of the cyclopropane ring have a high degree of p-character, which can lead to electronic interactions with the nitrogen lone pair. This can either enhance or decrease the nucleophilicity depending on the specific conformation and electronic demands of the reaction.

In reactions involving cyclopropyl ketones, a related class of compounds, the cyclopropyl group can participate in cycloaddition reactions, for example, with enones catalyzed by nickel. acs.org This suggests that under certain conditions, the entire 3-amino-3-cyclopropylpentanoate framework could potentially participate in more complex transformations that involve both the cyclopropyl ring and the carbonyl group.

Table 2: Predicted Influence of the Cyclopropyl Group on Functional Group Reactivity

| Functional Group | Property | Predicted Influence of Cyclopropyl Group | Rationale |

| Amine | Nucleophilicity | Moderate modulation | Electronic interaction between nitrogen lone pair and cyclopropyl σ-orbitals. |

| Carbonyl (Ester) | Electrophilicity | Minor modulation | Electronic effects are transmitted through the carbon skeleton, but the amino group has a more direct influence. |

Stereochemical Stability and Epimerization Studies

This compound possesses a stereocenter at the C3 position, the carbon atom to which the amino and cyclopropyl groups are attached. The stability of this stereocenter against epimerization is a crucial factor in its synthesis and application, particularly in contexts where specific stereoisomers are required.

Epimerization would involve the inversion of the stereochemical configuration at the C3 position. This process typically requires the temporary removal of a proton from the C3 carbon to form a planar carbanion or a related intermediate, followed by re-protonation from either face. The acidity of the C3 proton is a key factor; however, in this molecule, there is no proton directly on the C3 carbon. Therefore, epimerization would have to proceed through a different mechanism, possibly involving reversible ring-opening of the cyclopropyl group or a retro-addition/addition sequence of the amino group.

Studies on related systems, such as cyclopropyl ketones, have noted that epimerization can occur at a carbon adjacent to the carbonyl group. acs.org While the ester group in this compound is further away, the potential for base-catalyzed enolization at the C2 position could be considered, although this would not affect the stereocenter at C3.

The stereochemical integrity of the cyclopropane ring itself is generally high. Photosensitized epimerization of some bicyclic systems containing a cyclopropane ring has been observed to proceed through cleavage of an external cyclopropyl bond. rsc.org However, for a simple monosubstituted cyclopropyl group as in the target molecule, the barrier to inversion is expected to be high under normal conditions.

Computational Probing of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful tool for investigating the reaction mechanisms, transition states, and stereochemical outcomes of reactions involving complex molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for such studies, allowing for the calculation of geometries, energies, and electronic properties of reactants, intermediates, transition states, and products.

For the strain-release and ring-opening reactions of this compound, computational studies could elucidate the energetic profiles of different potential pathways (e.g., vicinal vs. distal bond cleavage). By locating the transition state structures and calculating their associated activation energies, a prediction can be made about the most likely reaction mechanism under a given set of conditions. researchgate.net

Molecular Electron Density Theory (MEDT) is another computational framework that has been used to study cycloaddition reactions involving cyclopropyl systems. researchgate.net This approach analyzes the flow of electron density to understand the reactivity and selectivity of a reaction. Such an analysis for this compound could provide insights into its potential participation in cycloaddition reactions.

Computational studies can also be used to investigate the influence of the cyclopropyl group on the reactivity of the amine and carbonyl functionalities. For example, Natural Bond Orbital (NBO) analysis can quantify the electronic interactions between the cyclopropyl ring and the adjacent functional groups. Furthermore, the calculation of properties like the Fukui function can help predict the most reactive sites in the molecule for nucleophilic or electrophilic attack.

Table 3: Application of Computational Methods to Study this compound

| Computational Method | Application | Information Gained |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Geometries and energies of reactants, intermediates, and products; activation energies; transition state structures. researchgate.net |

| Molecular Electron Density Theory (MEDT) | Cycloaddition Reactivity Analysis | Electron density flow, prediction of reactivity and regioselectivity in cycloaddition reactions. researchgate.netmdpi.com |

| Natural Bond Orbital (NBO) Analysis | Electronic Structure Analysis | Quantification of electronic interactions between functional groups. |

| Fukui Function Calculation | Reactivity Prediction | Identification of the most electrophilic and nucleophilic sites in the molecule. |

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules in solution. For Methyl 3-amino-3-cyclopropylpentanoate, a combination of one-dimensional and multi-dimensional NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

Multi-Dimensional NMR (2D, 3D) for Complete Assignment and Stereochemical Elucidation

Multi-dimensional NMR experiments, such as 2D and 3D techniques, are crucial for unambiguously assigning all proton (¹H) and carbon (¹³C) signals and for elucidating the stereochemistry of chiral centers. For this compound, which contains a stereocenter at the C3 position, these techniques are particularly informative.

Key 2D NMR experiments that would be applied include:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, the protons of the ethyl group could be traced from the methyl triplet to the methylene (B1212753) quartet. Similarly, the complex spin system of the cyclopropyl (B3062369) ring protons could be deciphered.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the ¹³C signals based on their attached, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment identifies longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is critical for piecing together the molecular skeleton by connecting different spin systems. For example, it would show correlations between the methyl protons of the ester group and the carbonyl carbon, and between the cyclopropyl protons and the quaternary C3 carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the spatial proximity of protons. This is vital for stereochemical elucidation. For this compound, NOESY could reveal through-space interactions between the protons of the ethyl group, the cyclopropyl ring, and the amino group, helping to define the preferred conformation around the C3 stereocenter.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on typical values for similar structural motifs.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Cyclopropyl-CH₂ | 0.2 - 0.8 (m) | 5 - 15 |

| Cyclopropyl-CH | 0.8 - 1.2 (m) | 15 - 25 |

| Ethyl-CH₃ | 0.8 - 1.0 (t) | 8 - 12 |

| Ethyl-CH₂ | 1.5 - 1.8 (q) | 25 - 35 |

| C2-CH₂ | 2.3 - 2.6 (s) | 40 - 50 |

| C3-Quaternary | - | 50 - 60 |

| Amino-NH₂ | 1.5 - 3.0 (br s) | - |

| Ester-OCH₃ | 3.6 - 3.8 (s) | 50 - 55 |

| Carbonyl-C=O | - | 170 - 175 |

Note: (s) singlet, (t) triplet, (q) quartet, (m) multiplet, (br s) broad singlet. Actual values would be determined experimentally.

Dynamic NMR for Conformational Analysis and Rotational Barriers

Dynamic NMR (DNMR) is a technique used to study the rates of conformational changes and other dynamic processes in molecules. For this compound, DNMR could be employed to investigate the rotational barriers around single bonds, such as the C3-cyclopropyl and C3-ethyl bonds. By monitoring the NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of rotation becomes fast on the NMR timescale. This allows for the calculation of the activation energy for these rotational processes, providing valuable insight into the molecule's conformational flexibility and the steric hindrance imposed by the bulky cyclopropyl and ethyl groups around the C3 position.

Mass Spectrometry (MS) for Comprehensive Structural Information

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₉H₁₇NO₂), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated. An experimental HRMS measurement confirming this exact mass to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula, distinguishing it from other potential isobaric compounds.

Theoretical Exact Mass Calculation for [C₉H₁₇NO₂ + H]⁺

| Element | Number | Atomic Mass | Total Mass |

|---|---|---|---|

| Carbon | 9 | 12.00000 | 108.00000 |

| Hydrogen | 18 | 1.00783 | 18.14094 |

| Nitrogen | 1 | 14.00307 | 14.00307 |

| Oxygen | 2 | 15.99491 | 31.98982 |

| Total | | | 172.13383 |

An HRMS analysis would be expected to yield a measured m/z value extremely close to this theoretical value.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, inducing its fragmentation, and then analyzing the resulting product ions. This technique is invaluable for elucidating the structure of a molecule by examining its characteristic fragmentation patterns.

For the protonated this compound, common fragmentation pathways in Collision-Induced Dissociation (CID) would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃) or methanol (B129727) (-CH₃OH): A common fragmentation for methyl esters.

Loss of the ethyl group (-C₂H₅): Cleavage of the C-C bond alpha to the nitrogen atom.

Loss of the cyclopropyl group (-C₃H₅): Cleavage of the bond connecting the cyclopropyl ring to the quaternary carbon.

Decarboxylation: Loss of CO₂ after initial fragmentation.

By analyzing the masses of the resulting fragment ions, the connectivity of the molecule can be confirmed.

Hypothetical MS/MS Fragmentation Data for [C₉H₁₇NO₂ + H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

|---|---|---|---|

| 172.13 | 141.11 | 31 (OCH₃) | [M+H-OCH₃]⁺ |

| 172.13 | 114.09 | 58 (C₃H₅NH₂) | [M+H-C₃H₅NH₂]⁺ |

| 172.13 | 100.08 | 72 (C₄H₈O) | [M+H-C₄H₈O]⁺ |

Ion Mobility Mass Spectrometry for Isomer Differentiation and Conformational Insights

Ion mobility mass spectrometry (IMS-MS) is an emerging technique that separates ions based on their size, shape, and charge in the gas phase. This provides an additional dimension of separation to mass spectrometry, allowing for the differentiation of isomers (structural, conformational, and stereoisomers) that may have identical mass-to-charge ratios.

For this compound, IMS-MS could be particularly useful for:

Separating Stereoisomers: If a racemic mixture of the compound exists, IMS-MS could potentially separate the R and S enantiomers, or more likely, diastereomers if another chiral center were present. This separation is based on differences in their collision cross-section (CCS), a value that reflects the ion's rotational average projected area.

Conformational Analysis: Different conformers of the molecule (e.g., resulting from rotation around single bonds) can have different CCS values. IMS-MS can provide evidence for the existence of multiple stable conformers in the gas phase, complementing the solution-phase information obtained from dynamic NMR.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive method for identifying functional groups within a molecule. These techniques probe the vibrational motions of bonds, which occur at specific, characteristic frequencies. For this compound, IR and Raman spectroscopy would provide definitive evidence for its key structural features, including the ester, the primary amine, and the cyclopropyl ring.

In IR spectroscopy, the absorption of infrared radiation is measured as a function of frequency, corresponding to transitions between vibrational energy levels. Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light, usually from a laser. The resulting frequency shifts in the scattered light provide information about the vibrational modes. While some vibrational modes are active in both IR and Raman, the techniques are complementary due to different selection rules. For instance, symmetrical, non-polar bonds often produce strong Raman signals but weak IR absorptions, whereas polar bonds typically yield strong IR absorptions.

The analysis of the vibrational spectra of this compound would focus on several key regions. The presence of the primary amine group (-NH₂) would be indicated by N-H stretching vibrations, typically appearing as a pair of bands in the 3500-3300 cm⁻¹ region in the IR spectrum. The N-H bending vibration is expected around 1650-1580 cm⁻¹. The ester functional group would be identified by a strong C=O stretching absorption, typically in the range of 1750-1735 cm⁻¹ for saturated esters. The C-O stretching vibrations of the ester would produce strong bands in the 1300-1000 cm⁻¹ region. The cyclopropyl group has characteristic C-H stretching vibrations above 3000 cm⁻¹ and specific ring deformation modes ("ring breathing") at lower frequencies.

Furthermore, vibrational spectroscopy is highly sensitive to intermolecular interactions, particularly hydrogen bonding. The presence of hydrogen bonds involving the N-H group of the amine (as a donor) and the C=O group of the ester (as an acceptor) would cause a broadening and a shift to lower frequencies (a red shift) of the corresponding N-H and C=O stretching bands. The magnitude of this shift can provide qualitative information about the strength of the hydrogen bonding network in the sample.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3500-3300 (doublet) | Medium-Weak | Medium |

| Amine (-NH₂) | N-H Bend (Scissoring) | 1650-1580 | Medium-Strong | Weak |

| Ester (-COOCH₃) | C=O Stretch | 1750-1735 | Strong | Medium |

| Ester (-COOCH₃) | C-O Stretch | 1300-1000 (two bands) | Strong | Medium |

| Alkyl (CH₂, CH₃) | C-H Stretch | 2990-2850 | Medium-Strong | Strong |

| Cyclopropyl | C-H Stretch | 3100-3000 | Medium | Strong |

| Cyclopropyl | Ring Deformation | ~1020 | Medium | Medium |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

This compound possesses a stereocenter at the C3 position, meaning it can exist as two non-superimposable mirror images or enantiomers, (R) and (S). Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in determining the absolute configuration of such chiral molecules. mdpi.org These methods rely on the differential interaction of chiral substances with left and right circularly polarized light.

Circular Dichroism measures the difference in absorption of left and right circularly polarized light (ΔA = AL - AR) by a chiral molecule as a function of wavelength. A plot of ΔA versus wavelength is a CD spectrum, which shows positive or negative peaks, known as Cotton effects, in the region where the molecule has a chromophore that absorbs light. Optical Rotatory Dispersion measures the rotation of the plane of plane-polarized light as a function of wavelength.

For this compound, the key chromophore is the ester carbonyl group (C=O). This group exhibits a weak electronic absorption (an n→π* transition) typically in the 200-220 nm range. In a chiral environment, this transition becomes chiroptically active, giving rise to a measurable Cotton effect in the CD spectrum. rsc.org The sign of this Cotton effect is empirically correlated with the absolute stereochemistry at the adjacent chiral center. For α- and β-amino acids, established rules, such as the octant rule for ketones or sector rules for esters, can be applied to predict the sign of the Cotton effect for a given enantiomer. rsc.org

For instance, if the (R)-enantiomer of a related β-amino ester exhibits a positive Cotton effect for the n→π* transition, then the (S)-enantiomer, Methyl (3S)-3-amino-3-cyclopropylpentanoate, would be expected to show a negative Cotton effect of equal magnitude. By measuring the CD spectrum and observing the sign of the Cotton effect in this region, the absolute configuration of a synthesized or isolated sample can be determined. nih.gov

Table 2: Application of Chiroptical Spectroscopy for Absolute Configuration

| Technique | Measurement | Chromophore | Relevant Transition | Correlation |

|---|---|---|---|---|

| Circular Dichroism (CD) | Differential absorption of circularly polarized light (ΔA) | Ester Carbonyl (C=O) | n→π* (~210 nm) | The sign of the Cotton effect is correlated to the (R) or (S) configuration at the C3 stereocenter. |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions (if single crystals of derivatives are obtainable)

Single-crystal X-ray crystallography stands as the most definitive method for elucidating the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, thereby confirming the compound's constitution and revealing its preferred conformation. The application of this technique to this compound is contingent upon the successful growth of a single crystal of suitable size and quality, either of the parent compound or a suitable crystalline derivative (e.g., a hydrochloride or N-acyl derivative). researchgate.net

The process involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal's unit cell can be constructed. From this map, the positions of all non-hydrogen atoms can be determined with high precision.

A successful crystallographic analysis of this compound would unambiguously determine its absolute configuration (if a chiral reference is present in the crystal structure), and detail the conformation of the pentanoate chain and the orientation of the cyclopropyl, amino, and methyl ester substituents.

Crucially, this technique provides an unparalleled view of the intermolecular interactions that dictate the crystal packing. It would reveal the specific geometry of hydrogen bonds, such as those between the amine (donor) and the ester carbonyl (acceptor) of neighboring molecules. researchgate.net This information is vital for understanding the physical properties of the solid material and can offer insights into molecular recognition phenomena. The results of a crystallographic study are typically presented in detailed tables summarizing crystal data, data collection parameters, and atomic coordinates.

Table 3: Exemplary Data from a Hypothetical X-ray Crystallographic Analysis

| Parameter | Example Value | Description |

|---|---|---|

| Chemical Formula | C₉H₁₇NO₂ | The elemental composition of the molecule. |

| Formula Weight | 171.24 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.4 Å, c = 18.2 Å, β = 95.5° | The lengths and angles defining the unit cell. |

| Volume | 989 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Theoretical and Computational Chemistry of Methyl 3 Amino 3 Cyclopropylpentanoate

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the pentanoate backbone and the presence of rotatable single bonds in Methyl 3-amino-3-cyclopropylpentanoate give rise to multiple possible three-dimensional arrangements, or conformations. Understanding the relative energies and populations of these conformers is essential for a complete picture of the molecule's behavior.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers, which correspond to energy minima. mdpi.com For this compound, key degrees of freedom include the rotation around the C-C single bonds of the pentanoate chain and the C-C bond connecting the cyclopropyl (B3062369) ring to the main chain.

Computational techniques can map this landscape by performing a series of geometry optimizations starting from different initial structures. This search reveals the various low-energy conformers and the energy barriers that separate them. researchgate.net The orientation of the cyclopropyl group relative to the amino and ester functional groups is of particular interest, as steric and electronic interactions will dictate the most favorable arrangements. Studies on simpler molecules like cyclopropyl methyl ketone have shown that specific orientations (e.g., s-cis or s-trans) are significantly more stable due to the interplay of these factors. uwlax.edu

| Conformer | Description (Dihedral Angle) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| A | Gauche (Backbone) / Bisected (Cyclopropyl) | 0.00 | 75.1 |

| B | Anti (Backbone) / Bisected (Cyclopropyl) | 1.10 | 12.3 |

| C | Gauche (Backbone) / Eclipsed (Cyclopropyl) | 1.50 | 6.5 |

| D | Anti (Backbone) / Eclipsed (Cyclopropyl) | 2.50 | 1.1 |

The surrounding environment, particularly the solvent, can significantly influence the conformational preferences and reactivity of a molecule. Computational models can account for these effects in two primary ways: implicitly, by treating the solvent as a continuous medium (e.g., the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the simulation.

For this compound, a polar molecule, polar solvents like water or methanol (B129727) would be expected to stabilize conformations with a larger dipole moment. This can shift the equilibrium between different conformers compared to the gas phase. Ab initio molecular dynamics (AIMD) simulations, which combine quantum mechanical calculations for the solute with classical dynamics for a large number of explicit solvent molecules, can provide a highly detailed view of solute-solvent interactions, including hydrogen bonding between the amino group and solvent molecules. und.eduresearchgate.net These simulations offer dynamic insights into how the solvent shell influences the molecule's structure and reactivity over time.

In Silico Modeling of Reaction Mechanisms and Catalytic Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions at the molecular level. In silico modeling allows for the investigation of reaction pathways, the identification of transient intermediates, and the characterization of transition states—the high-energy structures that connect reactants to products.

For this compound, DFT calculations can be used to model various potential reactions, such as the hydrolysis of the ester group or reactions involving the nucleophilic amino group. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the reaction rate. This approach can be used to predict the feasibility of a proposed reaction pathway and to understand how catalysts might lower the activation energy, thereby accelerating the reaction. nih.govmdpi.com Such studies provide invaluable mechanistic insights that can guide experimental work in synthesis and catalysis.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

The elucidation of molecular structure and properties heavily relies on spectroscopic techniques. Computational chemistry provides powerful tools to predict spectroscopic parameters, offering insights that complement and guide experimental work. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra, aiding in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational chemistry in structure elucidation. ucsb.edu Methods based on Density Functional Theory (DFT) are widely employed for this purpose due to their balance of accuracy and computational cost. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the isotropic magnetic shielding tensors of nuclei within a molecule. rsc.orgnih.gov

The theoretical process involves first optimizing the three-dimensional geometry of this compound at a chosen level of theory (e.g., B3LYP with a basis set like 6-31G(d)). Following geometry optimization, the GIAO method is used to compute the absolute magnetic shielding constants (σ) for each nucleus. These shielding constants are then converted into chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net

δsample = σTMS - σsample

Empirical scaling, often through linear regression, can further refine the predicted chemical shifts to achieve better agreement with experimental data. nih.gov The accuracy of these predictions can be high enough to distinguish between isomers or different conformational states of a molecule. rsc.orgrsc.org

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using these theoretical approaches. The values represent a plausible spectrum for the compound in a non-polar solvent like chloroform-d (B32938) (CDCl₃).

Predicted ¹H NMR Chemical Shifts for this compound The following is a hypothetical data table generated based on typical chemical shift values for analogous functional groups.

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H (N-H ₂) | 1.5 - 2.5 | Broad Singlet | 2H |

| H (O-CH ₃) | 3.65 | Singlet | 3H |

| H (CH ₂-C=O) | 2.40 | Singlet | 2H |

| H (CH ₂-CH₃) | 1.70 | Quartet | 2H |

| H (CH₂-CH ₃) | 0.90 | Triplet | 3H |

| H (Cyclopropyl CH ) | 0.80 | Multiplet | 1H |

Predicted ¹³C NMR Chemical Shifts for this compound The following is a hypothetical data table generated based on typical chemical shift values for analogous functional groups.

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O (Ester) | 174.5 |

| C -NH₂ (Quaternary) | 58.0 |

| O-C H₃ (Ester) | 51.5 |

| C H₂-C=O | 45.0 |

| C H₂-CH₃ | 30.0 |

| CH₂-C H₃ | 8.5 |

| C H (Cyclopropyl) | 15.0 |

| C H₂ (Cyclopropyl) | 3.0 |

Vibrational Frequencies

Theoretical vibrational analysis is used to predict the infrared (IR) spectrum of a molecule. By calculating the second derivatives of the energy with respect to the nuclear positions (the Hessian matrix), one can determine the frequencies of the normal modes of vibration. ethz.ch These calculated frequencies correspond to the absorption bands observed in an IR spectrum.

DFT methods are highly effective for calculating vibrational frequencies. The process begins with the optimization of the molecule's geometry to find a stable energy minimum. Then, the vibrational frequencies are calculated at this geometry. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, which improves agreement with experimental data. libretexts.org

For this compound, key vibrational modes would include the N-H stretches of the amine group, the C=O stretch of the ester, C-O stretches, and various C-H stretches from the alkyl and cyclopropyl groups.

Predicted Vibrational Frequencies for Key Functional Groups of this compound The following is a hypothetical data table generated based on typical IR absorption ranges for analogous functional groups.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amine (R-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, Sharp |

| Amine (R-NH₂) | N-H Scissoring Bend | 1590 - 1650 | Medium |

| Ester (R-COOR') | C=O Stretch | ~1735 | Strong |

| Ester (R-COOR') | C-O Stretch (asymmetric) | 1160 - 1210 | Strong |

| Ester (R-COOR') | C-O Stretch (symmetric) | 1030 - 1100 | Strong |

| Alkyl | C-H Stretch | 2850 - 2960 | Medium to Strong |

Quantitative Structure-Activity Relationships (QSAR) in a purely chemical context (e.g., related to reaction rates or selectivity, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific property or activity. researchgate.net While widely used in drug discovery to predict biological activity, the QSAR methodology is also a powerful tool in a purely chemical context for predicting physicochemical properties, reaction rates, or selectivity. mdpi.com

In this context, a QSAR model for a series of compounds related to this compound would not predict a biological endpoint, but rather a chemical one, such as the rate constant (k) for a specific chemical transformation. For example, a model could be developed to predict the rate of N-acylation of the primary amine or the hydrolysis of the methyl ester across a range of structurally similar molecules.

The development of a chemical QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally measured values for the chemical property of interest (e.g., reaction rate constant) is required. For this compound, this would involve synthesizing and testing a library of derivatives with variations in the alkyl chains or substituents on the cyclopropyl ring.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure. Descriptors can be categorized as:

Electronic: These describe the electron distribution and include properties like partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). HOMO and LUMO energies are particularly relevant for reactivity, as they relate to a molecule's ability to act as a nucleophile or electrophile, respectively. ucsb.edu

Topological: These are numerical indices derived from the 2D graph of the molecule, describing aspects like size, shape, and branching. hufocw.org

Geometric (3D): These descriptors are derived from the 3D coordinates of the atoms and include parameters like molecular surface area and volume.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links a selection of the most relevant descriptors to the observed chemical property. The goal is to find a statistically significant correlation.

For instance, a QSAR model could be developed to predict the rate constant for the reaction of the amine group in a series of 3-amino-3-cycloalkylpentanoate esters. The resulting model might take the form:

log(k) = β₀ + β₁(ELUMO) + β₂(qN) + β₃(SASA)

Where:

log(k) is the logarithm of the reaction rate constant.

ELUMO is the energy of the Lowest Unoccupied Molecular Orbital.

qN is the partial charge on the nitrogen atom.

SASA is the solvent-accessible surface area.

β₀, β₁, β₂, and β₃ are regression coefficients determined from the statistical analysis.

Such a model would provide valuable insights into the chemical factors governing the reaction's kinetics, suggesting that the reaction rate is influenced by the molecule's electrophilicity, the charge on the reacting atom, and steric hindrance.

Hypothetical QSAR Data for N-Acylation Reaction Rate The following is a hypothetical data table illustrating a potential QSAR model for a series of related compounds.

| Compound | log(k) (Experimental) | ELUMO (eV) | Partial Charge on N (qN) | log(k) (Predicted) |

|---|---|---|---|---|

| Derivative 1 | -2.50 | 0.15 | -0.35 | -2.48 |

| Derivative 2 | -2.75 | 0.18 | -0.34 | -2.71 |

| Derivative 3 | -2.20 | 0.12 | -0.36 | -2.25 |

| Derivative 4 | -3.10 | 0.22 | -0.32 | -3.03 |

| This compound | -2.65 | 0.17 | -0.345 | -2.63 |

This model could then be used to predict the reaction rate for new, unsynthesized derivatives, guiding experimental efforts toward molecules with desired reactivity profiles.

Applications As a Synthetic Building Block and Precursor in Organic Chemistry

Role in the Synthesis of Architecturally Complex Molecules

The unique structural features of cyclopropyl (B3062369) amino acids, including the parent structure of Methyl 3-amino-3-cyclopropylpentanoate, make them powerful tools for constructing molecules with intricate three-dimensional architectures. The rigid cyclopropane (B1198618) ring serves as a linchpin for controlling the spatial orientation of appended functional groups, a critical aspect in the design of bioactive molecules and complex natural products. iris-biotech.de

Precursor to Constrained Peptide Mimetics and Foldamers (focusing on conformational control via chemical design)

The incorporation of cyclopropane-containing amino acids into peptide chains is a well-established strategy for imposing conformational constraints. nih.gov This rigidity can lock the peptide backbone into specific secondary structures, such as β-turns or helical conformations, which are often essential for biological activity. nih.govscispace.comiupac.org Unlike their linear counterparts, peptides containing these non-natural amino acids exhibit reduced flexibility, which can lead to enhanced binding affinity for biological targets and improved stability against enzymatic degradation. nih.govnih.gov

The cyclopropyl group, by replacing a flexible alkyl side chain or a portion of the peptide backbone, introduces steric hindrance that limits the range of accessible dihedral angles (phi, ψ). iris-biotech.de This control over conformation is a central tenet of "spatial screening," where different stereoisomers of a constrained amino acid are systematically incorporated into a peptide sequence to identify the optimal spatial arrangement of pharmacophoric groups for receptor binding. iupac.org The design of such constrained peptides, often termed peptidomimetics, is crucial for developing therapeutic agents that can effectively modulate protein-protein interactions. nih.govmdpi.com

Foldamers, which are oligomers that adopt well-defined secondary structures, also benefit from the inclusion of cyclopropyl amino acid derivatives. scilit.com The predictable conformational preferences of these building blocks allow for the rational design of novel folded architectures with potential applications in materials science and catalysis.

Table 1: Influence of Cyclopropyl Moieties on Peptide Conformation

| Building Block | Intended Conformational Effect | Rationale | Relevant Findings |

| Cyclopropane β-Amino Acids | Induce β-turn or helical structures | The rigid three-membered ring restricts backbone rotation, forcing the peptide chain to adopt a specific fold. nih.goviupac.org | Incorporation can drastically affect the secondary structure and improve metabolic stability. nih.gov |

| Substituted Cyclopropyl Derivatives | Precise directional control of side-chains | Chiral centers on the cyclopropane ring orient substituents in fixed spatial positions. nih.gov | Allows for systematic screening of pharmacophore orientation to optimize binding affinity. iupac.org |

| Cyclopropyl Peptidomimetics | Increased proteolytic stability | The non-natural amino acid structure is not recognized by proteases. iris-biotech.de | Leads to longer in vivo half-life and improved bioavailability. nih.gov |

Utility in Natural Product Total Synthesis as a Chiral Intermediate

Chiral cyclopropane rings are key structural motifs found in a wide array of bioactive natural products, including terpenes, fatty acid metabolites, and alkaloids. rochester.edumarquette.edu Consequently, enantiomerically pure cyclopropyl amino esters like this compound serve as valuable chiral intermediates in the total synthesis of these complex molecules. nih.govnih.govnih.gov Their pre-defined stereochemistry can be transferred to the target molecule, simplifying the synthetic route and avoiding challenging stereoselective transformations at later stages.

The synthesis of these chiral building blocks often relies on catalytic asymmetric cyclopropanation reactions, which can deliver high levels of diastereo- and enantioselectivity. rochester.edursc.org Once obtained, the amino and ester groups can be elaborated through a variety of standard organic transformations to construct the carbon skeleton of the natural product. nih.gov The cyclopropane unit itself may be a core part of the final structure or can be used as a latent functional group, undergoing ring-opening reactions to generate more complex acyclic stereochemical arrays. The utility of such intermediates has been demonstrated in the synthesis of compounds with significant biological activity, highlighting the importance of total synthesis in making these rare molecules available for further study. nih.govmdpi.comunimelb.edu.au

Table 2: Examples of Cyclopropyl Intermediates in Natural Product Synthesis

| Intermediate Class | Target Natural Product Class | Key Transformation | Reference |

| Chiral Cyclopropyl Ketones | Pharmacologically active compounds | Biocatalytic olefin cyclopropanation | rochester.edu |

| Diaminocyclopentenones | (±)-Agelastatin A | Synthon for aminocyclopentane core | nih.gov |

| Chiral Cyclopropyl Nucleosides | Purine Nucleoside Analogues | Catalytic asymmetric Michael-initiated ring-closure | nih.gov |

| Disubstituted Cyclopropanes | Various Terpenes and Pheromones | Simmons-Smith cyclopropanation of allylic alcohols | marquette.edu |

Development of Novel Organocatalysts and Ligands Utilizing the Cyclopropyl Amino Ester Moiety

The structural features of cyclopropyl amino esters make them attractive scaffolds for the design of new organocatalysts and ligands for asymmetric synthesis. Amino acids and their derivatives, such as L-proline, are foundational in the field of organocatalysis, capable of activating substrates through the formation of enamine or iminium ion intermediates. acs.orgmdpi.com

By incorporating a rigid cyclopropyl group into the backbone of an amino ester-based catalyst, it is possible to create a well-defined chiral environment around the catalytic center. This structural constraint can enhance stereoselectivity in catalyzed reactions by controlling the trajectory of the incoming substrate. nih.gov The development of such catalysts is an active area of research, with the aim of producing molecules that can promote reactions with high yields and enantioselectivities under mild, metal-free conditions. nih.govnih.gov

Furthermore, amino esters can serve as versatile ligands for transition metal catalysis. mdpi.com The amino and ester groups can coordinate to a metal center, and the cyclopropyl moiety can provide a sterically demanding and conformationally restricted pocket. This can influence the reactivity and selectivity of the metal complex in catalytic transformations. Such structural motifs are precursors for creating chiral ligands that may find applications in a range of asymmetric reactions. nih.gov

Scaffolding for Polymer Synthesis and Material Science (focusing on chemical modification and polymer backbone incorporation)

The amino ester functionality of this compound provides a reactive handle for its incorporation into polymeric materials. One common strategy is post-polymerization modification, where a pre-formed polymer containing reactive groups (e.g., activated esters) is treated with the amino group of the cyclopropyl amino ester. mdpi.com This method allows for the synthesis of functional polymers where the cyclopropyl moiety is appended to the side chains of the polymer backbone. The reaction of activated esters with amino groups to form stable amide bonds is a highly efficient and selective transformation widely used in materials science. mdpi.com

Alternatively, the molecule could be chemically modified to create a monomer suitable for direct polymerization. The resulting polymers would feature the cyclopropyl amino ester unit as an integral part of their repeating structure. Such materials could possess unique physical and chemical properties conferred by the rigid cyclopropane ring, potentially influencing characteristics like thermal stability, tensile strength, and flexibility. This approach has been used to create porous scaffolds from various biopolymers for applications in tissue engineering. mdpi.com

Stereocontrolled Access to Advanced Intermediates in Asymmetric Synthesis

Achieving stereocontrol is a central goal of modern organic synthesis, and this compound is an exemplar of a molecule whose synthesis and application are deeply rooted in asymmetric methods. The creation of its chiral centers can be accomplished through various strategies, including organocatalytic processes that enable the enantioselective synthesis of α-amino acid esters from simple precursors. acs.org Catalytic asymmetric synthesis of cyclopropyl α-amino carboxylates has been achieved with high yields and excellent enantiomeric ratios using chiral rhodium complexes. rsc.org

Once synthesized, this chiral building block provides stereocontrolled access to more advanced intermediates. nih.gov For instance, the defined stereochemistry of the cyclopropyl amino ester can direct the outcome of subsequent reactions at adjacent positions, a phenomenon known as substrate-controlled diastereoselection. This principle is fundamental in asymmetric synthesis, where the chirality of the starting material is used to create new stereocenters in a predictable manner. researchgate.netresearchgate.net The development of practical, asymmetric syntheses for such building blocks is critical for their application in medicinal chemistry and drug design, where the specific stereoisomer of a molecule is often responsible for its desired biological activity. nih.govworktribe.commdpi.com

Table 3: Methods for Asymmetric Synthesis of Amino Acid Derivatives

| Synthetic Method | Catalyst/Auxiliary | Key Features | Outcome |

| Organocatalytic N–H Insertion | Chiral Phosphoric Acid | Metal-free synthesis using stable sulfoxonium ylides as carbene surrogates. nih.gov | Provides efficient access to α-aryl glycines with high enantioselectivity. nih.gov |

| Asymmetric Michael Addition | Chiral Lithium Amide | Construction of multiple contiguous chiral centers via enolate intermediates. researchgate.net | Synthesis of chiral β2,3-amino esters with high face-selective protonation. researchgate.net |

| Ni(II) Complex of Schiff Bases | Chiral Tridentate Ligands | A leading methodology for various structural types of tailor-made amino acids. nih.gov | Allows for efficient deracemization and dynamic thermodynamic resolution. nih.gov |

| Asymmetric Cyclopropanation | Chiral Rhodium Complex | Catalytic synthesis of cyclopropyl α-amino carboxylates. rsc.org | High yields, single diastereoisomers, and excellent enantiomeric ratios. rsc.org |

Biocatalytic Approaches to Synthesis and Transformation

Enzyme-Mediated Synthesis of Atypical Amino Acid Scaffolds

The construction of non-canonical amino acid scaffolds, particularly those with unique steric features like a cyclopropyl (B3062369) group, presents considerable challenges for traditional organic synthesis. mdpi.org Biocatalysis provides powerful solutions for creating these chiral molecules with high precision.